molecular formula C11H10O3 B6166606 2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid CAS No. 7103-80-2

2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid

Cat. No. B6166606
CAS RN: 7103-80-2
M. Wt: 190.2
InChI Key:
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Description

“2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid” is a chemical compound with the CAS Number: 7103-80-2 . It has a molecular weight of 190.2 and is typically in powder form . The IUPAC name for this compound is (1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10O3/c12-10(13)6-8-5-7-3-1-2-4-9(7)11(8)14/h1-4,8H,5-6H2,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

This compound has a melting point of 147-151°C . It is stable at room temperature and has good solubility, being able to dissolve in various organic solvents .

Scientific Research Applications

Crystal Structure and Hydrogen Bonding

  • The crystal structure of 2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid involves catemeric hydrogen bonds and displays a unique hydrogen-bonding behavior, differentiating it from closely related molecules (Lalancette, Brunskill, & Thompson, 1999).

Synthesis and Reaction Studies

  • Research indicates that various derivatives of this acid can be synthesized, providing insights into complex organic reactions and molecular structures. For example, reaction with phenylhydrazine results in regioselective products (Koz’minykh et al., 2007), and its involvement in the synthesis of fluorescent compounds for metal ion detection is also noted (Rui-j, 2013).

Structural and Molecular Studies

  • Extensive studies on the molecular and structural properties of this compound and its derivatives have been conducted. This includes research on its conformations in solution and crystal form, contributing to a broader understanding of chemical structures and behaviors (Chui et al., 2004).

Potential Applications in Corrosion Inhibition

  • Some derivatives of this compound have been studied for their potential as corrosion inhibitors, indicating its relevance in material science and engineering (Saady et al., 2018).

Application in Pharmaceutical Chemistry

  • The compound's derivatives have been explored in pharmaceutical chemistry, such as in the synthesis of novel Mannich bases with potential antibacterial properties (Mogilaiah & Sakram, 2004).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , indicating that it can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

properties

IUPAC Name

2-(3-oxo-1,2-dihydroinden-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c12-10(13)6-8-5-7-3-1-2-4-9(7)11(8)14/h1-4,8H,5-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKDCMMVYKIYCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)C2=CC=CC=C21)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60449613
Record name (1-Oxo-indan-2-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60449613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7103-80-2
Record name (1-Oxo-indan-2-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60449613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 1.9 g (0.031 mol) of zinc dust suspended in 10 mL of HOAc was added 2.3 g (0.012 mol) of the product from Step A. The reaction mixture was refluxed for 1 hour, cooled, filtered and rinsed with acetic acid. The acetic acid solution was poured into 200 mL of H2O and extracted with ethyl acetate (3×50 mL), washed with H2O (2×50 mL), dried over anhydrous magensium sulfate, filtered and concentrated under vacuum to afford 1.9 g of a yellow solid.
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.9 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a suspension of Tetrahydroindeno[1,2-b]furan-2-one (Example I5 or commercially available, 0.200 g, 1.15 mmol) in water (20 mL) was added sodium hydroxide (0.051 g, 1.26 mmol) and the solution was heated to 100° C. for one hour. The solution was cooled down to rt and Ruthenium(III) chloride hydrate (0.048 g, 0.230 mmol) was added followed by sodium periodate (0.368 mg, 1.72 mmol) in water (5 mL) dropwise. The solution was stirred at rt for 1 h and isopropanol was added (0.2 mL). The pH was acidified to 1 using 2M HCl and the reaction was filtered. The filtrate was extracted with dichloromethane (3*30 mL) and the combined organic layers were washed with water (30 mL), dried and concentrated to give (1-Oxo-indan-2-yl)-acetic acid (Pale yellow solid, 170 mg, 78%). C11H10O3; MW: 190.2. LCMS (method A) RT 1.16 min; ES− 189 (35%, MH+), 175 (70%), 145 (100%), 127 (90%). 1H NMR (400 MHz, CD3OD) δ 7.71 (1H, d), 7.65 (1H, t), 7.54 (1H, d), 7.41 (1H, t), 3.39-3.51 (1H, m), 2.83-3.02 (3H, m), 2.70 (1H, m) ppm.
Name
Tetrahydroindeno[1,2-b]furan-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.368 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.051 g
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five
Quantity
0.048 g
Type
catalyst
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

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